
L-Tyrosyl-L-asparaginyl-L-prolyl-L-methionylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosyl-L-asparaginyl-L-prolyl-L-methionylglycine is a synthetic peptide composed of five amino acids: tyrosine, asparagine, proline, methionine, and glycine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-asparaginyl-L-prolyl-L-methionylglycine typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The subsequent amino acids (methionine, proline, asparagine, and tyrosine) are sequentially added using protected amino acid derivatives to prevent unwanted side reactions. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions. Finally, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures the removal of impurities and by-products.
化学反応の分析
Types of Reactions
L-Tyrosyl-L-asparaginyl-L-prolyl-L-methionylglycine can undergo various chemical reactions, including:
Oxidation: The methionine residue is susceptible to oxidation, forming methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions, particularly at the tyrosine residue, where the phenolic hydroxyl group can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents like diazonium salts can be used for electrophilic aromatic substitution at the tyrosine residue.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified tyrosine derivatives.
科学的研究の応用
L-Tyrosyl-L-asparaginyl-L-prolyl-L-methionylglycine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of biomaterials and nanotechnology applications.
作用機序
The mechanism of action of L-Tyrosyl-L-asparaginyl-L-prolyl-L-methionylglycine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The peptide’s structure allows it to form hydrogen bonds and hydrophobic interactions, facilitating its binding to target molecules. The presence of methionine and tyrosine residues can also contribute to redox reactions and signal transduction pathways.
類似化合物との比較
Similar Compounds
L-Tyrosyl-L-prolyl-L-asparaginyl-L-glycine: A tetrapeptide with similar amino acid composition but lacking methionine.
L-Asparaginyl-L-prolyl-L-valyl-L-tyrosine: Another peptide with a different sequence but containing tyrosine and asparagine residues.
Uniqueness
L-Tyrosyl-L-asparaginyl-L-prolyl-L-methionylglycine is unique due to the presence of methionine, which introduces additional chemical reactivity through oxidation and reduction reactions. This makes it a valuable tool for studying redox biology and developing redox-sensitive biomaterials.
特性
CAS番号 |
915780-15-3 |
|---|---|
分子式 |
C25H36N6O8S |
分子量 |
580.7 g/mol |
IUPAC名 |
2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C25H36N6O8S/c1-40-10-8-17(23(37)28-13-21(34)35)29-24(38)19-3-2-9-31(19)25(39)18(12-20(27)33)30-22(36)16(26)11-14-4-6-15(32)7-5-14/h4-7,16-19,32H,2-3,8-13,26H2,1H3,(H2,27,33)(H,28,37)(H,29,38)(H,30,36)(H,34,35)/t16-,17-,18-,19-/m0/s1 |
InChIキー |
SKDGFVUCJTUSIE-VJANTYMQSA-N |
異性体SMILES |
CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
正規SMILES |
CSCCC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, trimethyl[8-[tris(1-methylethyl)silyl]-1,7-octadiynyl]-](/img/structure/B14200763.png)
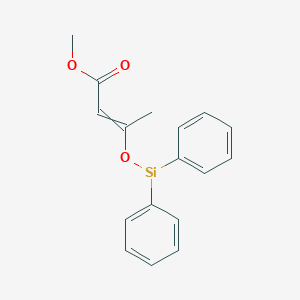
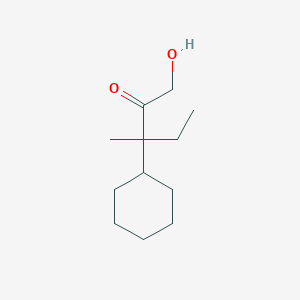
![N-[3-Fluoro-4-(octahydroquinolin-1(2H)-yl)phenyl]thiourea](/img/structure/B14200786.png)
![N-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-3-yl]acetamide](/img/structure/B14200787.png)

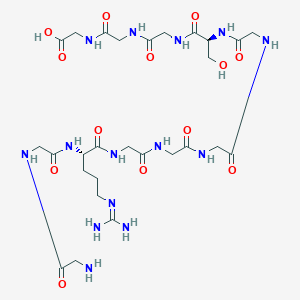
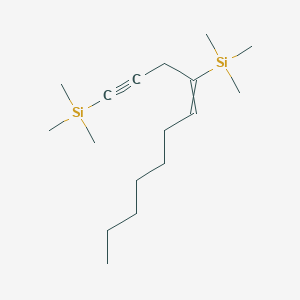
![6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14200812.png)
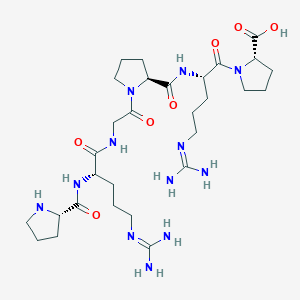

![2-(4-chlorophenyl)-5-[(E)-methoxyiminomethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14200826.png)
![1-(Chloromethyl)-9-hydroxy-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14200829.png)
![(1R,5R)-3-(Diethoxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B14200850.png)
